molecular formula C14H16N2O4 B2876391 ethyl (2E)-2-cyano-3-[(2,4-dimethoxyphenyl)amino]prop-2-enoate CAS No. 625373-24-2

ethyl (2E)-2-cyano-3-[(2,4-dimethoxyphenyl)amino]prop-2-enoate

Cat. No.: B2876391
CAS No.: 625373-24-2
M. Wt: 276.292
InChI Key: OGEYYYACCPELHZ-UHFFFAOYSA-N
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Description

ethyl (2E)-2-cyano-3-[(2,4-dimethoxyphenyl)amino]prop-2-enoate is an organic compound with the molecular formula C14H16N2O4 and a molecular weight of 276.29 g/mol . It is a derivative of cyanoacrylate and is characterized by the presence of a cyano group, an ethyl ester, and a dimethoxyphenylamino group. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of ethyl (2E)-2-cyano-3-[(2,4-dimethoxyphenyl)amino]prop-2-enoate typically involves the reaction of ethyl cyanoacetate with 2,4-dimethoxyaniline under basic conditions. The reaction proceeds through a Knoevenagel condensation, where the cyano group of ethyl cyanoacetate reacts with the amino group of 2,4-dimethoxyaniline to form the desired product . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified by recrystallization.

Chemical Reactions Analysis

ethyl (2E)-2-cyano-3-[(2,4-dimethoxyphenyl)amino]prop-2-enoate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

ethyl (2E)-2-cyano-3-[(2,4-dimethoxyphenyl)amino]prop-2-enoate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of ethyl (2E)-2-cyano-3-[(2,4-dimethoxyphenyl)amino]prop-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can form strong interactions with active sites of enzymes, leading to inhibition of enzyme activity. The dimethoxyphenylamino group can interact with hydrophobic pockets in proteins, enhancing binding affinity .

Comparison with Similar Compounds

ethyl (2E)-2-cyano-3-[(2,4-dimethoxyphenyl)amino]prop-2-enoate can be compared with other cyanoacrylate derivatives, such as:

This compound is unique due to its combination of functional groups, which provide a balance of reactivity and stability, making it suitable for a wide range of applications.

Properties

IUPAC Name

ethyl (E)-2-cyano-3-(2,4-dimethoxyanilino)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O4/c1-4-20-14(17)10(8-15)9-16-12-6-5-11(18-2)7-13(12)19-3/h5-7,9,16H,4H2,1-3H3/b10-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGEYYYACCPELHZ-MDZDMXLPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CNC1=C(C=C(C=C1)OC)OC)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C/NC1=C(C=C(C=C1)OC)OC)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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